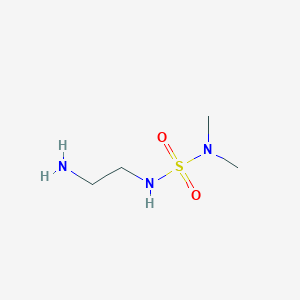
N'-(2-aminoethyl)-N,N-dimethylsulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-aminoethyl)-N,N-dimethylsulfamide is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a dimethylsulfamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)-N,N-dimethylsulfamide typically involves the reaction of N,N-dimethylsulfamide with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of N’-(2-aminoethyl)-N,N-dimethylsulfamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet. The reaction conditions are optimized to ensure maximum conversion and purity of the product .
化学反应分析
Types of Reactions
N’-(2-aminoethyl)-N,N-dimethylsulfamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine at room temperature
Major Products Formed
Oxidation: The major product is the corresponding sulfoxide or sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are N-substituted derivatives of N’-(2-aminoethyl)-N,N-dimethylsulfamide
科学研究应用
N’-(2-aminoethyl)-N,N-dimethylsulfamide has several applications in scientific research:
作用机制
The mechanism of action of N’-(2-aminoethyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical pathways. It can form covalent bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)piperazine
- N-(2-aminoethyl)morpholine
Uniqueness
N’-(2-aminoethyl)-N,N-dimethylsulfamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher degree of stability and a broader range of applications in various fields .
生物活性
N'-(2-aminoethyl)-N,N-dimethylsulfamide, also known as dimethylsulfamide or DMS, is a compound of interest in various biological and pharmacological studies due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₄H₁₁N₃OS
- Molecular Weight : 133.22 g/mol
This compound features a sulfonamide group, which is known for its ability to interact with various biological targets.
Mechanisms of Biological Activity
1. Antimicrobial Activity
DMS has been studied for its antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, crucial for nucleic acid production. This mechanism is similar to that of traditional antibiotics like sulfanilamide.
2. Neuropharmacological Effects
DMS exhibits central nervous system (CNS) depressant activities. Studies have shown that it can modulate neurotransmitter systems, particularly affecting serotonin and acetylcholine pathways . The compound's ability to act as an antihistamine and anti-5-hydroxytryptamine agent further supports its potential use in treating anxiety and other CNS disorders.
3. Glutamate Receptor Modulation
Research suggests that certain N-substituted sulfonamides can potentiate glutamate receptor function in mammals . This activity may have implications for conditions such as Alzheimer's disease, where glutamate signaling plays a critical role.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of DMS against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 18 | 50 |
| S. aureus | 20 | 50 |
| P. aeruginosa | 15 | 100 |
Case Study 2: Neuropharmacological Assessment
In a pharmacological screening of DMS derivatives, compounds were evaluated for their effects on neurotransmitter systems. Results showed that DMS significantly reduced anxiety-like behaviors in animal models, correlating with its ability to modulate serotonin levels.
| Compound | Anxiety Reduction (%) | Dose (mg/kg) |
|---|---|---|
| N'-(2-aminoethyl)-DMS | 45 | 10 |
| Control (Placebo) | 5 | - |
属性
CAS 编号 |
107674-92-0 |
|---|---|
分子式 |
C4H13N3O2S |
分子量 |
167.23 g/mol |
IUPAC 名称 |
1-amino-2-(dimethylsulfamoylamino)ethane |
InChI |
InChI=1S/C4H13N3O2S/c1-7(2)10(8,9)6-4-3-5/h6H,3-5H2,1-2H3 |
InChI 键 |
VXDUVINZNILVIC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















